1-(thiolan-3-yl)pyrrolidine hydrochloride
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Overview
Description
1-(Thiolan-3-yl)pyrrolidine hydrochloride is a compound that features a pyrrolidine ring substituted with a thiolan group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiolan-3-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiolan group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Thiolan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as platinum or palladium on carbon are employed under hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
Scientific Research Applications
1-(Thiolan-3-yl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to known bioactive molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(thiolan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The thiolan group may enhance binding affinity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the thiolan group.
Thiolan-3-yl derivatives: Compounds with the thiolan group attached to different scaffolds.
Pyrrolidine-2,5-dione: A structurally related compound with different functional groups.
Uniqueness
1-(Thiolan-3-yl)pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the thiolan group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(thiolan-3-yl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-5-9(4-1)8-3-6-10-7-8;/h8H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHANJNGUQMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCSC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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